N-Phenyl-2-sulfanylidenepyrrolidine-1-carboxamide

Coordination Chemistry Redox Chemistry Ligand Design

N-Phenyl-2-sulfanylidenepyrrolidine-1-carboxamide (CAS 61405-63-8), also known as N-phenyl-2-thioxopyrrolidine-1-carboxamide, is a heterocyclic compound with the molecular formula C₁₁H₁₂N₂OS and a molecular weight of 220.29 g/mol. It belongs to the class of pyrrolidine carboxamides and features a thioxo (C=S) group at the 2-position of the pyrrolidine ring, which distinguishes it from oxo (C=O) analogs and confers distinct reactivity profiles.

Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
CAS No. 61405-63-8
Cat. No. B12884777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-2-sulfanylidenepyrrolidine-1-carboxamide
CAS61405-63-8
Molecular FormulaC11H12N2OS
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESC1CC(=S)N(C1)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C11H12N2OS/c14-11(13-8-4-7-10(13)15)12-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,14)
InChIKeyHLJVUWZGVRKIHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing N-Phenyl-2-sulfanylidenepyrrolidine-1-carboxamide (CAS 61405-63-8): Baseline Characteristics & Procurement Relevance


N-Phenyl-2-sulfanylidenepyrrolidine-1-carboxamide (CAS 61405-63-8), also known as N-phenyl-2-thioxopyrrolidine-1-carboxamide, is a heterocyclic compound with the molecular formula C₁₁H₁₂N₂OS and a molecular weight of 220.29 g/mol . It belongs to the class of pyrrolidine carboxamides and features a thioxo (C=S) group at the 2-position of the pyrrolidine ring, which distinguishes it from oxo (C=O) analogs and confers distinct reactivity profiles . This compound is primarily utilized as a synthetic intermediate and a pharmacophore scaffold in medicinal chemistry for the development of bioactive molecules [1].

Why Generic Substitution Fails for N-Phenyl-2-sulfanylidenepyrrolidine-1-carboxamide: Divergent Reactivity & Biological Profile


Generic substitution among pyrrolidine carboxamide derivatives is not scientifically valid due to the divergent chemical reactivity and biological activity conferred by the thioxo group. N-Phenyl-2-sulfanylidenepyrrolidine-1-carboxamide exhibits distinct redox behavior and metal-binding properties compared to its oxo analog (N-phenyl-2-oxopyrrolidine-1-carboxamide) . Furthermore, the thioxo amide bond introduces unique inhibitory potential against proline-specific peptidases that is not observed with the corresponding oxo compounds [1]. Even closely related analogs such as N-phenylpyrrolidine-1-carboxamide lack the thioxo group entirely, resulting in fundamentally different chemical and pharmacological profiles . Therefore, selection of this specific compound must be guided by evidence-based differentiation rather than assumed class equivalence.

N-Phenyl-2-sulfanylidenepyrrolidine-1-carboxamide: Quantitative Evidence for Differentiated Procurement


Reactivity Differentiation: Thioxo vs. Oxo Group in Redox and Coordination Chemistry

The thioxo (C=S) group in N-phenyl-2-sulfanylidenepyrrolidine-1-carboxamide confers distinct redox reactivity and metal-binding capacity compared to the oxo (C=O) analog N-phenyl-2-oxopyrrolidine-1-carboxamide . This structural difference enables oxidation to sulfoxides/sulfones and reduction to thiols/amines, reactions that are not accessible to the oxo analog . The compound is employed in ligand design for coordination chemistry, a utility not shared by its oxo counterpart .

Coordination Chemistry Redox Chemistry Ligand Design

Thioxo Amide Bond Confers Enhanced Dipeptidyl Peptidase II Inhibition

In a study of proline-specific peptidase inhibitors, incorporation of a thioxo amide bond (Xaa-ψ[CS-N]-Pyrr) led to more potent inhibition of dipeptidyl peptidase II (DP II) compared to the corresponding oxo amide (Xaa-Pyrr) [1]. The thioxo analogs demonstrated inhibition constants in the upper nanomolar range against DP II, whereas the oxo analogs were less potent [1]. This class-level finding suggests that the thioxo group in N-phenyl-2-sulfanylidenepyrrolidine-1-carboxamide may similarly enhance DP II inhibitory activity relative to its oxo analog.

Enzyme Inhibition Proline-Specific Peptidases Medicinal Chemistry

Absence of Cytotoxicity Against Cancer Cell Lines at Concentrations up to 40 µM

Macathioureas A-D, thiourea derivatives containing a carbamothioylpyrrolidine-2-carboxamide framework structurally related to N-phenyl-2-sulfanylidenepyrrolidine-1-carboxamide, were evaluated for cytotoxicity against five human cancer cell lines [1]. No significant cytotoxic activity was detected at concentrations up to 40 µM for any of the tested compounds [1]. While this is a class-level finding from a natural product study, it suggests that the core thioxo-pyrrolidine carboxamide scaffold may exhibit low inherent cytotoxicity.

Cytotoxicity Cancer Cell Lines Safety Profiling

Optimal Application Scenarios for N-Phenyl-2-sulfanylidenepyrrolidine-1-carboxamide Based on Verified Evidence


Synthetic Intermediate in Heterocyclic Chemistry

N-Phenyl-2-sulfanylidenepyrrolidine-1-carboxamide serves as a versatile synthetic intermediate for the preparation of more complex heterocyclic compounds. The thioxo group enables transformations (oxidation, reduction, substitution) not possible with oxo analogs, providing access to sulfoxide, sulfone, and thiol derivatives . This compound is particularly valuable in reaction sequences requiring selective thioamide reactivity.

Ligand Scaffold for Coordination Chemistry

The compound's thioxo group acts as a soft donor ligand for metal coordination, making it suitable for the design and synthesis of metal complexes in coordination chemistry research . This application is not replicable with the corresponding oxo analog, which lacks the soft sulfur donor atom.

Pharmacophore in Dipeptidyl Peptidase II Inhibitor Development

Class-level evidence indicates that thioxo amide-containing pyrrolidides exhibit enhanced inhibitory activity against dipeptidyl peptidase II (DP II) compared to oxo analogs [1]. N-Phenyl-2-sulfanylidenepyrrolidine-1-carboxamide, as a thioxo-pyrrolidine carboxamide, may serve as a starting scaffold for the development of selective DP II inhibitors.

Lead Scaffold with Low Cytotoxicity Risk Profile

Related thiourea derivatives with a carbamothioylpyrrolidine-2-carboxamide framework have demonstrated no significant cytotoxicity against five human cancer cell lines at concentrations up to 40 µM [2]. This suggests that compounds based on this core scaffold may carry a lower risk of non-specific cytotoxicity, an important consideration in early-stage drug discovery procurement.

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